2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene
CAS No.:
Cat. No.: VC17607685
Molecular Formula: C42H62Br2S4
Molecular Weight: 855.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H62Br2S4 |
|---|---|
| Molecular Weight | 855.0 g/mol |
| IUPAC Name | 2,5-bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene |
| Standard InChI | InChI=1S/C42H62Br2S4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29-39(43)47-41(33)37-31-35-36(45-37)32-38(46-35)42-34(30-40(44)48-42)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32H,3-28H2,1-2H3 |
| Standard InChI Key | SAGUBJCPKCYCNI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCC1=C(SC(=C1)Br)C2=CC3=C(S2)C=C(S3)C4=C(C=C(S4)Br)CCCCCCCCCCCCCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar thieno[3,2-b]thiophene backbone substituted at the 2,5-positions with two 5-bromo-3-tetradecylthiophene groups. The bromine atoms enhance reactivity for further functionalization, while the tetradecyl chains promote solubility and molecular ordering in thin films . Key structural attributes include:
The extended π-conjugation system and alkyl side chains facilitate intermolecular π-π stacking, critical for charge transport .
Crystallinity and Thermal Behavior
The tetradecyl chains induce a lamellar packing structure, with interlayer spacing influenced by annealing conditions. Differential scanning calorimetry (DSC) reveals a melting transition near 180°C, while grazing-incidence X-ray diffraction (GIXD) shows a dominant (100) reflection at 3.8 Å, indicative of edge-on molecular orientation .
Synthesis and Functionalization
Stepwise Synthesis
The synthesis involves a multi-step approach:
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Preparation of 5-bromo-3-tetradecylthiophene: Achieved via bromination of 3-tetradecylthiophene using N-bromosuccinimide (NBS) .
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Cross-Coupling Reaction: Palladium-catalyzed Suzuki or Stille coupling links the thiophene units to the thieno[3,2-b]thiophene core .
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Purification: Column chromatography and recrystallization yield >97% purity .
Bromine as a Reactive Handle
The bromine atoms enable post-synthetic modifications, such as:
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Polymerization: Chain-extension via Kumada coupling to form high-molecular-weight polymers .
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Crosslinking: UV-induced crosslinking for enhanced mechanical stability in flexible devices .
Applications in Organic Electronics
Organic Photovoltaics (OPVs)
In bulk heterojunction solar cells, the compound serves as a donor material paired with fullerene acceptors (e.g., PC<sub>71</sub>BM). Key performance metrics include:
| Parameter | Value | Conditions |
|---|---|---|
| Power Conversion Efficiency (PCE) | 8.2% | AM 1.5G, 100 mW/cm² |
| Open-Circuit Voltage (V<sub>OC</sub>) | 0.78 V | |
| Hole Mobility | 0.12 cm²/V·s | OFET configuration |
The bromine substituents improve interfacial compatibility with metal oxide electron transport layers (e.g., ZnO) .
Organic Field-Effect Transistors (OFETs)
The compound exhibits p-type semiconductor behavior with on/off ratios >10⁶ and threshold voltages near -5 V . Annealing at 150°C enhances crystallinity, increasing mobility to 0.25 cm²/V·s .
Research Advancements and Challenges
Microphase Segregation in Block Copolymers
Recent studies on P3AT-b-PBTTT block copolymers reveal that higher molecular weights favor cocrystallization over microphase segregation, contrary to coil-coil polymer behavior . Slower solvent evaporation (e.g., using chlorobenzene) promotes domain purity, critical for optimizing charge transport .
Environmental Stability
While the tetradecyl chains improve moisture resistance, prolonged UV exposure induces bromine loss, reducing device lifetime. Encapsulation with Al<sub>2</sub>O<sub>3</sub> layers mitigates degradation .
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